molecular formula C32H55BrO8 B1198722 Thyrsiferyl 23-acetate CAS No. 96304-95-9

Thyrsiferyl 23-acetate

Cat. No. B1198722
CAS RN: 96304-95-9
M. Wt: 647.7 g/mol
InChI Key: CFIPFJIKZAGWFH-WMYXADBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyrsiferyl 23-acetate (TF23A) is a cytotoxic compound derived from marine red alga . It has been shown to potently and specifically inhibit serine/threonine protein phosphatase 2A (PP2A) with IC50 values of 4-16 microM, depending on the enzyme concentration .


Synthesis Analysis

The synthesis of Thyrsiferyl 23-acetate involves a convergent synthetic entry to the squalenoid polyether system. This process has been applied to the biologically active marine natural products thyrsiferyl 23-acetate (1a), thyrsiferol (1b), thyrsiferyl 18-acetate (1c), and thyrsiferyl 18,23-diacetate (1d). This involved the separate construction of two advanced intermediates representing the C1−C15 (4) and C16−C24 (5) domains .


Molecular Structure Analysis

The SAR analysis revealed that a slight variation in recorded experimental and computational results between both compounds is due to the acetaldehyde group (CH 3 CHO) in thyrsiferyl-23-acetate structure .


Chemical Reactions Analysis

Thyrsiferyl 23-acetate has been shown to potently and specifically inhibit serine/threonine protein phosphatase 2A (PP2A) with IC50 values of 4-16 microM, depending on the enzyme concentration .

Safety And Hazards

While specific safety and hazard information for Thyrsiferyl 23-acetate is not available, it’s worth noting that it is a cytotoxic compound . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.

properties

CAS RN

96304-95-9

Product Name

Thyrsiferyl 23-acetate

Molecular Formula

C32H55BrO8

Molecular Weight

647.7 g/mol

IUPAC Name

2-[(2R,5R)-5-[(1S,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1,4-dihydroxypentyl]-5-methyloxolan-2-yl]propan-2-yl acetate

InChI

InChI=1S/C32H55BrO8/c1-20(34)38-28(4,5)23-14-18-30(7,39-23)22(35)13-16-29(6,36)24-10-11-25-31(8,40-24)19-15-26(37-25)32(9)17-12-21(33)27(2,3)41-32/h21-26,35-36H,10-19H2,1-9H3/t21-,22+,23-,24-,25-,26-,29+,30-,31+,32+/m1/s1

InChI Key

CFIPFJIKZAGWFH-WMYXADBDSA-N

Isomeric SMILES

CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](CC[C@@](C)([C@H]2CC[C@@H]3[C@@](O2)(CC[C@@H](O3)[C@@]4(CC[C@H](C(O4)(C)C)Br)C)C)O)O

SMILES

CC(=O)OC(C)(C)C1CCC(O1)(C)C(CCC(C)(C2CCC3C(O2)(CCC(O3)C4(CCC(C(O4)(C)C)Br)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C1CCC(O1)(C)C(CCC(C)(C2CCC3C(O2)(CCC(O3)C4(CCC(C(O4)(C)C)Br)C)C)O)O

synonyms

TF23A
thyrsiferyl 23-acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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